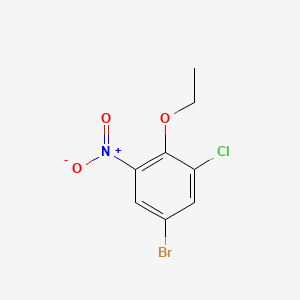

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

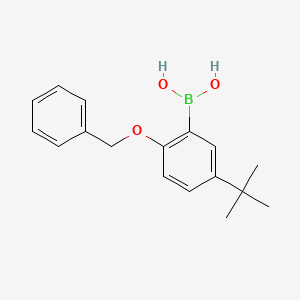

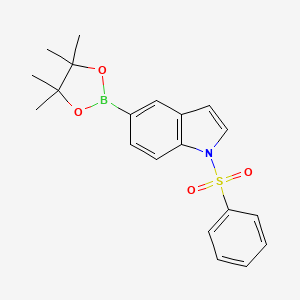

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a chemical compound with the CAS Number: 1365272-18-9 . Its molecular formula is C8H7BrClNO3 . It has a molecular weight of 280.51 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is represented by the linear formula: C8H7BrClNO3 . The compound has a complexity of 211 and a monoisotopic mass of 278.92978 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene include a molecular weight of 280.5 . The compound has a covalently-bonded unit count of 1 . It has a topological polar surface area of 55Ų . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique

Electrophilic Aromatic Substitution Reactions

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a versatile compound for electrophilic aromatic substitution reactions. Let’s break down its applications:

Nitration: The nitro group in this compound serves as a meta-directing group. As a result, the first step in its synthesis should be nitration. This property makes it useful in multistep syntheses .

Bromination: The bromine atom in the compound allows for further functionalization. Researchers can selectively brominate the compound to introduce new substituents, leading to diverse derivatives.

Analytical Chemistry

Researchers use 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene as a reference standard in analytical chemistry. .

Mécanisme D'action

Mode of Action

The mode of action of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the final product .

Pharmacokinetics

Its molecular weight of 28051 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given its potential for electrophilic aromatic substitution , it could potentially lead to changes in the structure and function of target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene. For instance, its stability may be affected by temperature, as suggested by its storage conditions of 2-8°C . Additionally, its efficacy could be influenced by factors such as pH, presence of other molecules, and the specific biological environment within the body.

Propriétés

IUPAC Name |

5-bromo-1-chloro-2-ethoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTUDOOUHIAOAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742879 |

Source

|

| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

CAS RN |

1365272-18-9 |

Source

|

| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

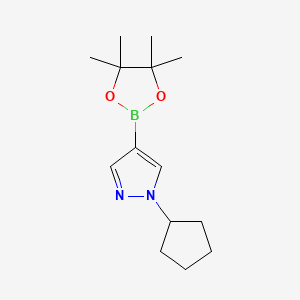

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)

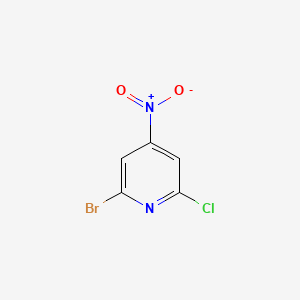

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

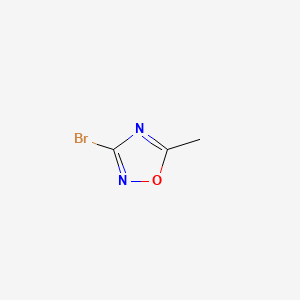

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)